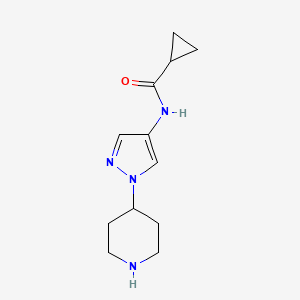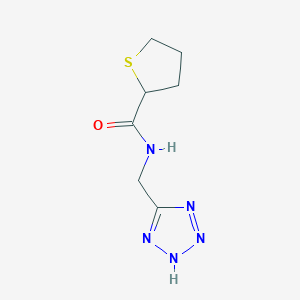
5-(Thiolane-2-carbonylamino)pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Thiolane-2-carbonylamino)pyridine-3-carboxylic acid, commonly known as TPCA-1, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. TPCA-1 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and immune response.
Mécanisme D'action
TPCA-1 inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. NF-κB is activated by various stimuli, such as cytokines, bacterial and viral products, and stress, and plays a crucial role in the immune response. TPCA-1 inhibits the activity of NF-κB by binding to the kinase domain of the inhibitor of kappa B kinase (IKK), a key regulator of NF-κB activation.
Biochemical and Physiological Effects
TPCA-1 has been shown to have anti-inflammatory and anti-tumor properties in various in vitro and in vivo studies. In a study conducted on mice with collagen-induced arthritis, TPCA-1 was shown to reduce inflammation and joint destruction. TPCA-1 has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer.
Avantages Et Limitations Des Expériences En Laboratoire
TPCA-1 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high selectivity for IKK. TPCA-1 has also been shown to have good bioavailability and pharmacokinetic properties. However, TPCA-1 has some limitations for lab experiments. It has been shown to have some toxicity in vivo, and its effects on other signaling pathways and off-target effects are not well understood.
Orientations Futures
There are several future directions for research on TPCA-1. One area of research is to investigate its potential use in treating various inflammatory diseases, such as rheumatoid arthritis, asthma, and inflammatory bowel disease. Another area of research is to investigate its potential use in cancer treatment, either as a single agent or in combination with other therapies. Additionally, further studies are needed to understand its effects on other signaling pathways and off-target effects.
Méthodes De Synthèse
The synthesis of TPCA-1 involves a multi-step process that starts with the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. The resulting product is then reacted with 2-mercaptoethanol to form 2-(mercaptoethoxy)nicotinoyl chloride. The final step involves the reaction of 2-(mercaptoethoxy)nicotinoyl chloride with glycine to form TPCA-1.
Applications De Recherche Scientifique
TPCA-1 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in treating various inflammatory diseases, such as rheumatoid arthritis, asthma, and inflammatory bowel disease. TPCA-1 has also been shown to have anti-tumor properties and has been studied for its potential use in cancer treatment.
Propriétés
IUPAC Name |
5-(thiolane-2-carbonylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c14-10(9-2-1-3-17-9)13-8-4-7(11(15)16)5-12-6-8/h4-6,9H,1-3H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCOWYRMTBJTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)C(=O)NC2=CN=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid](/img/structure/B7578325.png)



![N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7578340.png)


![3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one](/img/structure/B7578366.png)

![N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578374.png)


![N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578396.png)
![2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide](/img/structure/B7578399.png)